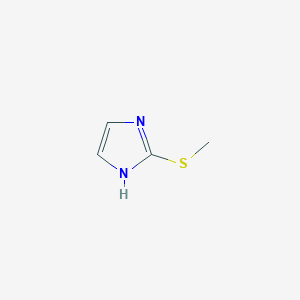

2-(Methylthio)-1H-imidazole

Descripción general

Descripción

Compounds with a methylthio group (CH3-S-) attached to an imidazole ring are part of a larger class of organic compounds known as thioethers . They can be viewed as the product of S-methylation of cysteamine or decarboxylation of S-methylcysteine .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with amines and thiols . For example, 2-thienyl derivatives can be synthesized from 1 H-nmr and ir data .Molecular Structure Analysis

The molecular structure of these compounds can be determined using techniques such as X-ray diffraction . The structure often involves a five-membered imidazole ring with a methylthio group attached .Chemical Reactions Analysis

These compounds can participate in various chemical reactions. For example, they can undergo oxidation to form sulfoxides .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, 2-(Methylthio)benzimidazole has a molecular weight of 164.23 g/mol .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Anticancer and Antimicrobial Agents

2-(Methylthio)imidazole: plays a crucial role in the synthesis of biologically active molecules, including anticancer and antimicrobial agents. Its derivatives are used in the development of drugs that target various diseases, leveraging its ability to interact with biological targets .

Synthetic Chemistry: Catalysts and Green Chemistry

In synthetic chemistry, this compound is utilized for its catalytic properties, particularly in green chemistry applications. It serves as a precursor or a component in catalysts that facilitate reactions under environmentally friendly conditions .

Industrial Applications: Corrosion Inhibitors and Copolymers

The industrial sector benefits from 2-(Methylthio)imidazole through its use as a corrosion inhibitor, helping to protect materials from degradation. Additionally, it’s incorporated into copolymers to enhance material properties .

Agrochemicals: Fungicides and Herbicides

As an agrochemical, 2-(Methylthio)imidazole derivatives are formulated into fungicides and herbicides. These compounds help in controlling plant diseases and managing weed growth, contributing to agricultural productivity .

Pharmaceutical Research: Enzyme Inhibitors

In pharmaceutical research, this compound is integral in the design of enzyme inhibitors. These inhibitors are essential for developing treatments for various health conditions by modulating enzymatic activity .

Material Science: Functional Materials and Dyes

Material science exploits the versatility of 2-(Methylthio)imidazole in creating functional materials, including dyes for solar cells and other optical applications. Its unique properties make it suitable for a wide range of material-based innovations .

Mecanismo De Acción

Target of Action

2-(Methylthio)imidazole, also known as 2-(Methylthio)-1H-imidazole or 2-(methylsulfanyl)-1H-imidazole, is a derivative of imidazole . Imidazole derivatives are known for their broad range of chemical and biological properties and are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities

Biochemical Pathways

It’s known that imidazole moieties of histidine and purines are synthesized by different, non-homologous enzymes . These two anabolic pathways are connected by the imidazole intermediate 5-aminoimidazole-4-carboxamide ribotide (AICAR), which is synthesized in both routes but used only in purine biosynthesis .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities , suggesting that 2-(Methylthio)imidazole may have similar effects

Action Environment

It’s known that benzimidazoles, another class of imidazole derivatives, are effective corrosion inhibitors in extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions . This suggests that the action of 2-(Methylthio)imidazole might also be influenced by environmental factors.

Safety and Hazards

Propiedades

IUPAC Name |

2-methylsulfanyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-7-4-5-2-3-6-4/h2-3H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOCLWUDDWXHFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80997984 | |

| Record name | 2-(Methylsulfanyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80997984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7666-04-8 | |

| Record name | 1H-Imidazole, 2-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007666048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylsulfanyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80997984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylsulfanyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

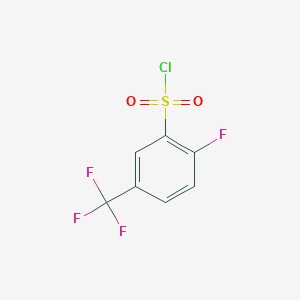

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to 2-(Methylthio)-1H-imidazoles?

A1: A prevalent method involves the reaction of α-aminoketones with potassium thiocyanate to yield 1,3-imidazole-2-thiones, which are subsequently alkylated using methyl iodide. [] Another approach utilizes the condensation of 4,5-dihydro-2-(methylthio)-1H-imidazoles with active methylene compounds, resulting in the formation of substituted methyleneimidazolidines alongside the elimination of methanethiol. []

Q2: How does the structure of 2-(Methylthio)-1H-imidazole derivatives influence their biological activity?

A2: Studies focusing on the antiviral activity of 2-(Methylthio)-1H-imidazoles as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) highlight the significance of structural modifications. For instance, the presence of a cyclohexylmethyl group at the 5-position of the imidazole ring, particularly in N-3 alkylated derivatives, significantly enhances activity against HIV-1. []

Q3: Can 2-(Methylthio)-1H-imidazole derivatives be used as corrosion inhibitors?

A3: Research suggests that certain derivatives, like 5-Benzylidine-1-methyl-2-methylthio-imidazole-4-one, exhibit promising corrosion inhibition properties for aluminum in acidic environments. The inhibition mechanism is attributed to the chemisorption of the inhibitor molecules onto the aluminum surface, creating a protective barrier. []

Q4: What unique chemical transformations have been observed with 2-(Methylthio)-1H-imidazoles?

A4: An unusual rearrangement reaction involving a pyrimidinium salt yielded 4-Benzoyl-5-(4-chlorophenyl)-2-(methylthio)-1H-imidazole. This unexpected transformation highlights the potential for novel synthetic pathways and structural diversity within this class of compounds. []

Q5: Are there any applications of 2-(Methylthio)-1H-imidazoles in the synthesis of other important molecules?

A5: Yes, they serve as valuable precursors in the synthesis of biologically relevant compounds. For example, 1-Benzyl-2-(methylthio)-imidazole-5-ketone, derived from simple starting materials, can be elaborated into L-Histidine, a proteinogenic amino acid. This synthetic route also allows for the incorporation of stable isotopes, expanding its utility in biochemical studies. []

Q6: Have 2-(Methylthio)-1H-imidazoles been identified in natural sources, and if so, do they possess biological activity?

A6: 1-(4-Fluorophenyl)-2-(methylthio)-1H-imidazole-5-carboxylic acid has been isolated from the seed coat of the Chinese Windmill Palm Tree (Trachycarpus fortunei). This compound, along with other identified components, exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. This discovery emphasizes the potential of natural sources as reservoirs for novel 2-(Methylthio)-1H-imidazole derivatives with therapeutic applications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Chloropyrrolo[1,2-a]pyrazine](/img/structure/B155766.png)

![[5-(Aminomethyl)-2,4-dimethylphenyl]methanamine](/img/structure/B155776.png)